GPRP acetate is fibrinogen-related peptide, which inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa).
GPRP acetate
CAS No.:
Cat. No.: VC0549923
Molecular Formula: C20H35N7O7
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H35N7O7 |
---|---|
Molecular Weight | 485.5 g/mol |
IUPAC Name | acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
Standard InChI Key | ZYTSTPIIKNCGRE-QKWXXBCPSA-N |
Isomeric SMILES | CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
SMILES | CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Canonical SMILES | CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Introduction
Molecular Identity and Chemical Properties
GPRP acetate, chemically known as glycyl-L-prolyl-L-arginyl-L-proline acetate, is a synthetic tetrapeptide composed of four amino acids in sequence: glycine, proline, arginine, and proline, with an acetate group that enhances its solubility and stability in biological environments . This compound has specific molecular characteristics that define its biochemical behavior.
Structural Composition
The molecular formula of GPRP acetate is C20H35N7O7, with a molecular weight of 485.5346 Daltons and an exact mass of 485.259 Daltons . The compound appears as a white to off-white solid powder with a relative density of approximately 1.55 g/cm³ . GPRP acetate contains three defined atom stereocenters, contributing to its specific three-dimensional configuration that is crucial for its biological activity .
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physical properties of GPRP acetate:
Property | Value |
---|---|
CAS Number | 157009-81-9 |
Related CAS Number | 67869-62-9 (GPRP) |
PubChem CID | 118986652 |
Molecular Weight | 485.5346 |
Molecular Formula | C20H35N7O7 |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 9 |
Rotatable Bond Count | 9 |
Heavy Atom Count | 34 |
Complexity | 725 |
SMILES | CC(=O)O.C1CC@HC(=O)NC@@HC(=O)N2CCC[C@H]2C(=O)O |
Solubility Profile
GPRP acetate demonstrates good solubility in both aqueous and organic solvents, making it versatile for various experimental applications. In water, it exhibits solubility of approximately 40 mg/mL (94.01 mM), while in DMSO, the solubility is around 15 mg/mL (50.91 mM) . Proper sonication is recommended when preparing solutions to ensure complete dissolution of the compound .
Mechanism of Action
GPRP acetate exhibits multiple mechanisms of action that collectively contribute to its effects on blood coagulation and inflammatory processes.
Fibrin Polymerization Inhibition
The primary mechanism of GPRP acetate involves inhibition of fibrin polymerization, a critical step in blood clot formation . This tetrapeptide binds specifically to the fibrin polymerization sites located in the D-domain of fibrinogen/fibrin molecules . By occupying these binding sites, GPRP acetate prevents the association of fibrin monomers, thereby inhibiting the formation of fibrin polymers that constitute the structural framework of blood clots.
Inhibition of Platelet-Fibrinogen Interaction
GPRP acetate inhibits the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex (glycoprotein IIb/IIIa receptor) . This receptor plays a crucial role in platelet aggregation by binding fibrinogen, which forms bridges between adjacent platelets. By preventing this interaction, GPRP acetate effectively inhibits platelet aggregation, a key process in thrombus formation.
Modification of Fibrinogen Glutamine Residues
Research has demonstrated that GPRP modifies the glutamine residues in both the alpha- and gamma-chains of fibrinogen . This modification inhibits the transglutaminase-catalyzed cross-linking between fibrin molecules, which normally contributes to clot stability. Specifically, GPRP inhibits Factor XIIIa (a transglutaminase) from catalyzing the formation of covalent bonds between the epsilon-amino group of lysine and the gamma-carboxamide group of glutamine residues in fibrin molecules .
Biological Functions and Research Applications
The unique properties of GPRP acetate make it valuable for various research applications, particularly in studies focusing on hemostasis, thrombosis, and inflammatory conditions.
Research Tool for Coagulation Studies
GPRP acetate serves as an essential tool for researchers investigating blood coagulation mechanisms. By inhibiting fibrin polymerization and platelet aggregation, it allows scientists to study specific aspects of clot formation in controlled laboratory settings. This property makes it particularly useful for dissecting the complex cascade of events involved in hemostasis and for evaluating potential anticoagulant therapies.
In Vitro Experimental Findings
Laboratory investigations have provided valuable insights into the biological effects of GPRP acetate under controlled conditions.
Effects on Oxidant Enzyme Production
In vitro studies have shown that GPRP acetate at concentrations of 0, 2, and 4 mM stimulates oxidant enzyme production . This effect may contribute to its biological activities by modulating redox-sensitive signaling pathways involved in inflammation and cell survival.
Transglutaminase Inhibition Studies
Research utilizing purified platelet Factor XIIIa and tissue transglutaminase from adult bovine aortic endothelial cells has demonstrated that GPRP inhibits transglutaminase-catalyzed cross-linking between various fibrin(ogen) derivatives, including fibrin monomers, fibrinogen, and polymerized fibrin fibers . Furthermore, GPRP functions as a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed incorporation of labeled compounds into fibrinogen and Fragment D1 .
Pharmaceutical Considerations
For researchers working with GPRP acetate, proper handling and storage are essential to maintain the compound's stability and activity.
Solution Preparation
For experimental applications, GPRP acetate can be dissolved in water or DMSO, with sonication recommended to ensure complete dissolution . Proper preparation of solutions is critical for achieving consistent and reliable results in research applications.
Future Research Directions
The unique properties and biological activities of GPRP acetate suggest several promising avenues for future research.
Therapeutic Development
The anti-inflammatory effects observed in experimental colitis models warrant further investigation into GPRP acetate's potential as a therapeutic agent for inflammatory bowel diseases and other inflammatory conditions. Future studies may focus on optimizing dosage regimens, delivery methods, and evaluating potential side effects in more complex animal models before considering clinical applications.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of GPRP and its derivatives could lead to the development of more potent and selective compounds targeting specific aspects of coagulation or inflammation. Modifications to the peptide backbone or side chains may yield derivatives with enhanced stability, bioavailability, or targeted activity.
Comparative Analysis with Related Compounds
Understanding how GPRP acetate compares to similar compounds provides valuable context for its unique properties and applications.
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